molecular formula C27H37N5O2 B2872538 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide CAS No. 922039-23-4

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2872538
CAS No.: 922039-23-4
M. Wt: 463.626
InChI Key: BOCBUTXFOACUOC-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide is a complex organic compound that features a quinoline derivative, a piperazine ring, and an oxalamide group. Compounds with such structures are often explored for their potential pharmacological properties, including their roles as receptor agonists or antagonists in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Derivative: Starting with a quinoline precursor, methylation can be achieved using methyl iodide in the presence of a base.

    Piperazine Ring Introduction:

    Oxalamide Formation: The final step involves the formation of the oxalamide group through the reaction of oxalyl chloride with the amine groups of the intermediate compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.

    Reduction: Reduction reactions could target the oxalamide group, potentially converting it to an amine.

    Substitution: Substitution reactions might occur at the piperazine ring or the quinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be explored for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.

Medicine

In medicine, compounds with similar structures are often investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as a receptor antagonist, it might bind to a receptor and inhibit its activity, thereby modulating a biological pathway. The molecular targets could include G-protein coupled receptors, enzymes, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide
  • N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethylurea

Uniqueness

The uniqueness of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide lies in its specific combination of functional groups, which may confer unique pharmacological properties or reactivity compared to similar compounds.

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-30-15-17-32(18-16-30)25(23-10-11-24-22(19-23)9-6-14-31(24)2)20-29-27(34)26(33)28-13-12-21-7-4-3-5-8-21/h3-5,7-8,10-11,19,25H,6,9,12-18,20H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCBUTXFOACUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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